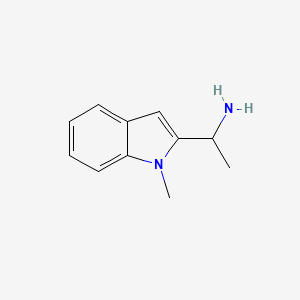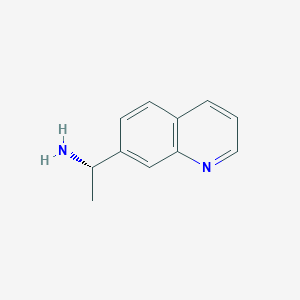
n-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an aminomethyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety. The presence of both amine and sulfonamide functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(aminomethyl)aniline and ethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-(aminomethyl)aniline is dissolved in an appropriate solvent like dichloromethane. Ethanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or thiol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The aminomethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Aminomethyl)phenyl)urea: Similar structure but with a urea group instead of ethanesulfonamide.
N-(4-(Aminomethyl)phenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of ethyl.
N-(4-(Aminomethyl)phenyl)-N-propylethanesulfonamide: Similar structure but with a propyl group instead of ethyl.
Uniqueness
N-(4-(Aminomethyl)phenyl)-N-ethylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethyl group attached to the sulfonamide moiety provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability.
Eigenschaften
Molekularformel |
C11H18N2O2S |
|---|---|
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
N-[4-(aminomethyl)phenyl]-N-ethylethanesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-3-13(16(14,15)4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
InChI-Schlüssel |
BQLHCFSZISYZGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)CN)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


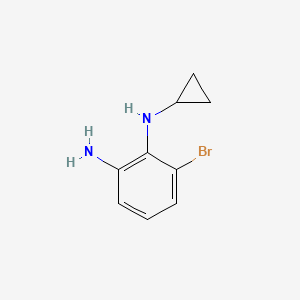

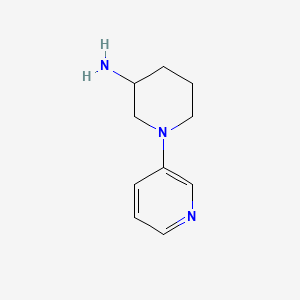

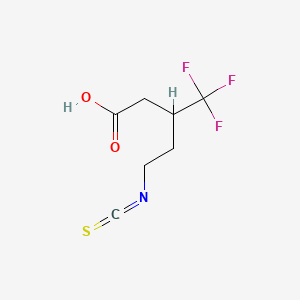


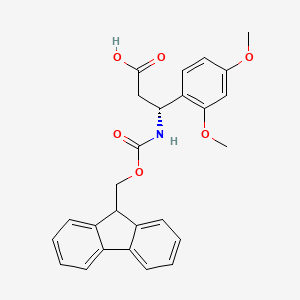

![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
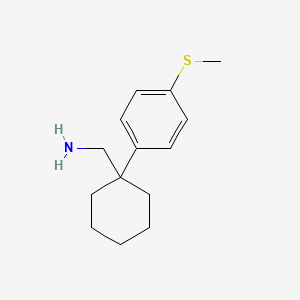
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
